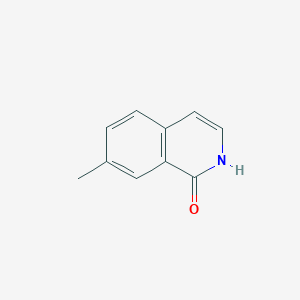

7-methylisoquinolin-1(2H)-one

Descripción

7-Methylisoquinolin-1(2H)-one (C₁₀H₉NO) is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with a methyl group at the 7-position. Its structure is confirmed via NMR the methyl group appears as a singlet at δ 2.42 ppm in $ ^1H $ NMR, and the carbonyl carbon resonates at δ 161.7 ppm in $ ^{13}C $ NMR . The compound is synthesized via Cp*Co(III)-catalyzed C–H activation/annulation using vinyl acetate as an acetylene equivalent, yielding 53% under optimized conditions . This method highlights its accessibility for medicinal chemistry applications, particularly as a scaffold for bioactive molecules.

Propiedades

IUPAC Name |

7-methyl-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTCEYHTNOZGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576962 | |

| Record name | 7-Methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26829-47-0 | |

| Record name | 7-Methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the Pomeranz-Fritsch reaction, which involves the cyclization of an N-acylated ortho-toluidine derivative in the presence of an acid catalyst.

Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, a suitable halogenated isoquinoline derivative is coupled with a methylating agent under palladium catalysis to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-Methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 7-methylisoquinolin-1-ol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: 7-Methylisoquinolin-1-ol.

Substitution: Isoquinoline derivatives with substituted functional groups.

Aplicaciones Científicas De Investigación

7-Methylisoquinolin-1(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mecanismo De Acción

The mechanism of action of 7-Methylisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in disease progression, thereby exerting its therapeutic effect.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

Isoquinolin-1(2H)-one derivatives vary by substituent type, position, and electronic effects. Key comparisons include:

Spectral and Electronic Comparisons

- Methyl vs. Methoxy: The 7-CH₃ group in this compound induces upfield shifts in adjacent protons due to electron-donating effects. In contrast, 7-OCH₃ causes downfield shifts in aromatic protons (δ ~6.5–7.5 ppm) due to resonance donation .

- Nitro vs. Sulfonyl: The 7-NO₂ group (in 7-nitroisoquinolin-1(2H)-one) strongly deshields the carbonyl carbon (δ ~165 ppm), whereas sulfonyl groups (e.g., 7-SO₂CH₃) introduce distinct IR stretches near 1150 cm⁻¹ for S=O .

Data Tables

Table 1: Spectral Data Comparison

Actividad Biológica

7-Methylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_9N_O and a molecular weight of approximately 175.19 g/mol. The compound features a bicyclic isoquinolinone framework with a methyl group at the 7th position, which contributes to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound induces apoptosis by modulating key signaling pathways, such as the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MGC-803 (gastric) | 5.1 | G2/M phase arrest, apoptosis induction |

| HGC-27 (gastric) | 7.6 | Inhibition of migration and invasion |

| A549 (lung) | TBD | CDK inhibition |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can suppress the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may influence receptor binding, affecting numerous biochemical pathways.

- Cell Cycle Regulation : By inhibiting CDKs, it disrupts the normal cell cycle, leading to apoptosis in cancer cells.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Study on Gastric Cancer : In vitro studies showed that treatment with the compound resulted in significant reductions in cell viability in gastric cancer cell lines, with an IC50 value of 5.1 μM for MGC-803 cells.

- Inflammation Model : Animal models demonstrated that administration of this compound reduced inflammation markers significantly compared to control groups.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) below standard thresholds for effective antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.